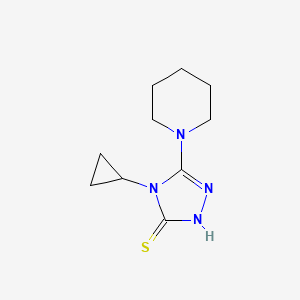

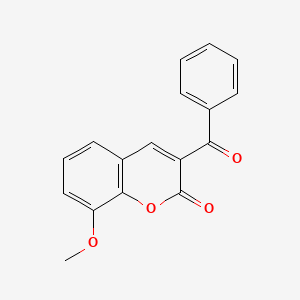

3-benzoyl-8-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzoyl-8-methoxy-2H-chromen-2-one is a coumarin compound . It is a light yellowish solid with a molecular formula of C20H17NO6 . It has been investigated for its potential as an antileishmanial agent .

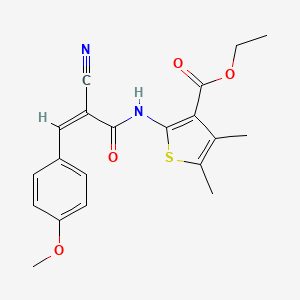

Molecular Structure Analysis

The molecular structure of 3-benzoyl-8-methoxy-2H-chromen-2-one consists of a benzoyl group attached to the 3rd position of a 2H-chromen-2-one ring, and a methoxy group attached to the 8th position . The average mass of the molecule is 250.249 Da .Physical And Chemical Properties Analysis

3-benzoyl-8-methoxy-2H-chromen-2-one is a light yellowish solid with a melting point of 143–144 °C . Its IR spectrum shows peaks at 3069 cm-1 (aromatic C–H), 3049 cm-1 (sp2 C–H), 1582 cm-1 (aromatic C=C), 1705 cm-1 (ester C=O), 1682 cm-1 (ketone C=O), 1513 cm-1 (NO2), and 1347 cm-1 (NO2) .Applications De Recherche Scientifique

Antileishmanial Agent

The compound has shown promising results in the development of a new and orally effective antileishmanial agent . In vitro assays showed that 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was as active as AMP B mainly in the amastigote form .

Antiviral

Coumarin derivatives, including 3-benzoyl-8-methoxy-2H-chromen-2-one, have been associated with antiviral activities .

Antibacterial

These compounds have also shown antibacterial properties, making them useful in combating bacterial infections .

Antimicrobial

In addition to their antibacterial properties, coumarin derivatives have demonstrated antimicrobial activities .

Anticoagulant

Coumarin derivatives can act as anticoagulants, helping to prevent blood clots .

Anti-inflammatory

These compounds have shown anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Anticancer

Coumarin derivatives have been associated with anticancer activities, making them potential candidates for cancer treatment .

Antioxidant

These compounds have demonstrated antioxidant activities, which can help protect the body from damage caused by harmful molecules known as free radicals .

Orientations Futures

3-benzoyl-8-methoxy-2H-chromen-2-one has shown promising results as an antileishmanial agent . It reduced the H2O2 concentration 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . Thus, it represents a candidate for further studies aiming at new treatments of leishmaniasis .

Propriétés

IUPAC Name |

3-benzoyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMULXKFGESYAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-8-methoxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)

![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)

methanone](/img/structure/B2723166.png)

![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)